molecular formula C16H16ClNO2 B1667801 N-(4-Chlorobenzyl)phenylalanine CAS No. 79600-96-7

N-(4-Chlorobenzyl)phenylalanine

Cat. No.: B1667801
CAS No.: 79600-96-7
M. Wt: 289.75 g/mol
InChI Key: SAOHCSVJQIAGDD-HNNXBMFYSA-N
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Preparation Methods

The synthesis of BRL-26314 involves the reductocondensation of 4-chlorobenzaldehyde with L-phenylalanine using cyanoborohydride in methanol . This method is efficient and yields a high purity product. Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and scalability.

Chemical Reactions Analysis

BRL-26314 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BRL-26314 has several scientific research applications:

    Chemistry: It is used as a model compound in studying reductocondensation reactions and nucleophilic substitution reactions.

    Biology: The compound is studied for its effects on lipid metabolism and cholesterol levels.

    Medicine: BRL-26314 is investigated for its potential to treat hypercholesterolemia and related cardiovascular diseases.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

BRL-26314 exerts its effects primarily by inhibiting cholesterol synthesis. It targets the enzyme lipoprotein lipase, which plays a crucial role in lipid metabolism . By inhibiting this enzyme, BRL-26314 increases the turnover of cholesterol, leading to elevated levels of high-density lipoprotein cholesterol.

Comparison with Similar Compounds

BRL-26314 is unique compared to other similar compounds due to its specific mechanism of action and its ability to elevate high-density lipoprotein cholesterol levels. Similar compounds include:

  • N-(4-chlorobenzyl)-L-tyrosine
  • N-(4-chlorobenzyl)-L-tryptophan
  • N-(4-chlorobenzyl)-L-histidine

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

CAS No.

79600-96-7

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1

InChI Key

SAOHCSVJQIAGDD-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 26314
BRL-26314
N-(4-chlorobenzyl)phenylalanine
N-(para-chlorobenzyl)-L-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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